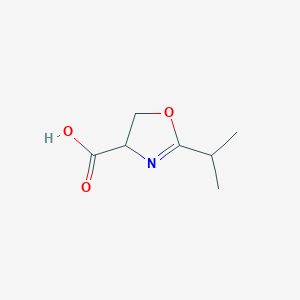![molecular formula C13H15NO2S B12876809 1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole CAS No. 113334-35-3](/img/structure/B12876809.png)
1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a methyl group and a sulfonylmethyl group attached to a 4-methylbenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a strong base such as sodium hydride.
Attachment of the Sulfonylmethyl Group: The sulfonylmethyl group can be introduced through a sulfonylation reaction using 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Applications De Recherche Scientifique
1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity towards biological targets.
Comparaison Avec Des Composés Similaires
- 1-Methyl-2-[(4-chlorobenzene-1-sulfonyl)methyl]-1H-pyrrole
- 1-Methyl-2-[(4-nitrobenzene-1-sulfonyl)methyl]-1H-pyrrole
- 1-Methyl-2-[(4-methoxybenzene-1-sulfonyl)methyl]-1H-pyrrole
Comparison: 1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole is unique due to the presence of the 4-methylbenzene sulfonyl group, which can influence its reactivity and interactions. Compared to its analogs with different substituents on the benzene ring, this compound may exhibit distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
113334-35-3 |
|---|---|
Formule moléculaire |
C13H15NO2S |
Poids moléculaire |
249.33 g/mol |
Nom IUPAC |
1-methyl-2-[(4-methylphenyl)sulfonylmethyl]pyrrole |
InChI |
InChI=1S/C13H15NO2S/c1-11-5-7-13(8-6-11)17(15,16)10-12-4-3-9-14(12)2/h3-9H,10H2,1-2H3 |
Clé InChI |
AZALDLPAUSCLHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=CN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


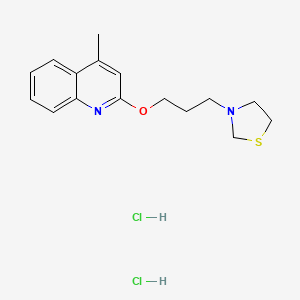





![N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide](/img/structure/B12876758.png)
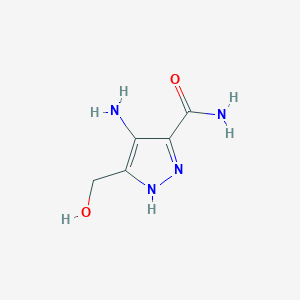
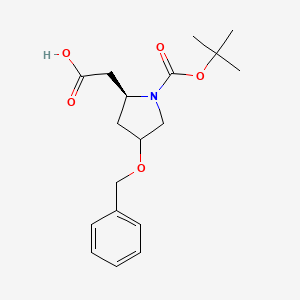
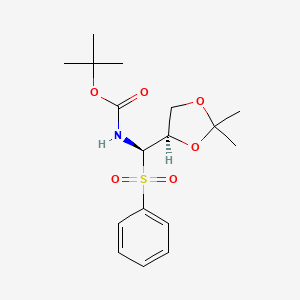
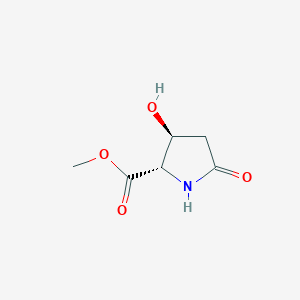
![3,4-Pyrrolidinediol, 2-[2-(phenylamino)ethyl]-, (2R,3S,4R)-](/img/structure/B12876784.png)

